molecular formula C15H11NO3 B12093977 N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide CAS No. 500260-82-2

N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide

Cat. No.: B12093977
CAS No.: 500260-82-2
M. Wt: 253.25 g/mol
InChI Key: RKLZCESMDFIYJV-UHFFFAOYSA-N
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Description

N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is known for its unique structure, which includes a benzamide group attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide can be achieved through several methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, leading to the formation of the benzofuran ring . The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its antioxidant or anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide is unique due to its specific structure, which combines the benzofuran ring with a benzamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, highlighting its potential for various scientific and practical uses.

Properties

CAS No.

500260-82-2

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

N-(1-oxo-3H-2-benzofuran-5-yl)benzamide

InChI

InChI=1S/C15H11NO3/c17-14(10-4-2-1-3-5-10)16-12-6-7-13-11(8-12)9-19-15(13)18/h1-8H,9H2,(H,16,17)

InChI Key

RKLZCESMDFIYJV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)O1

Origin of Product

United States

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